molecular formula C24H24N2O5S B2475955 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide CAS No. 922094-99-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2475955
CAS No.: 922094-99-3
M. Wt: 452.53
InChI Key: CVIOZROZSDCHGC-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a unique bicyclic structure characterized by the presence of an oxazepine ring and various substituents that enhance its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 452.5 g/mol. The structure includes:

  • Dibenzo[b,f][1,4]oxazepine core : This central structure is crucial for the compound's biological activity.
  • Substituents : The presence of a propoxy group and sulfonamide enhances its pharmacological properties.
PropertyValue
Molecular FormulaC24H24N2O5SC_{24}H_{24}N_{2}O_{5}S
Molecular Weight452.5 g/mol
CAS Number921899-27-6

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant biological activities through various mechanisms:

  • Dopamine Receptor Antagonism : This compound has shown potential in selectively antagonizing dopamine D2 receptors, which could be beneficial in treating disorders such as schizophrenia and other dopamine-related conditions .
  • Antioxidant Properties : The structural characteristics suggest that it may possess antioxidant capabilities, which could help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties that may contribute to its therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class:

  • Dopaminergic Activity :
    • A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines showed varying degrees of affinity for dopamine receptors. The specific interactions were correlated with their structural features .
  • Antioxidant Studies :
    • Research involving similar compounds highlighted their ability to scavenge free radicals effectively. The presence of electron-donating groups in the structure was linked to enhanced antioxidant activity .
  • Anti-inflammatory Research :
    • In vitro studies have shown that certain dibenzo[b,f][1,4]oxazepine derivatives can inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Dopamine D2 receptor antagonist
N-(8-methoxybenzyl)-11-oxo-dibenzo[b,f][1,4]oxazepineExhibits antioxidant properties
N-(8-chloro)-10-hydroxy-dibenzob[f][1,4]oxazepineAnti-inflammatory effects

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-4-13-30-18-7-9-19(10-8-18)32(28,29)25-17-6-12-22-20(15-17)24(27)26(3)21-14-16(2)5-11-23(21)31-22/h5-12,14-15,25H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIOZROZSDCHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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